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Compound of Interest

1-(Pyridin-4-ylmethyl)piperidin-4-
Compound Name:
one

Cat. No.: B165356

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound that serves as a
valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure,
incorporating both a piperidin-4-one moiety and a pyridinylmethyl group, makes it a versatile
intermediate for the synthesis of complex molecules with diverse pharmacological activities.
The piperidin-4-one ring is a recognized pharmacophore present in numerous biologically
active compounds, while the pyridine group can influence solubility, metabolic stability, and
protein-ligand interactions.[1][2] This compound is of particular interest to researchers in the
field of targeted protein degradation, where it is classified as a "Protein Degrader Building
Block," primarily for its utility in the construction of Proteolysis Targeting Chimeras (PROTACS).
This guide provides a comprehensive overview of its physicochemical properties, synthesis,
and applications, with a focus on its role in modern drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of 1-(Pyridin-4-ylmethyl)piperidin-4-one are summarized below.
While experimental data for some properties are not widely published, predicted values based
on its structure provide useful estimates for experimental design.
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Physicochemical Properties

Property Value Source
CAS Number 126832-82-4 [3]
Molecular Formula C11H14N20 [3]
Molecular Weight 190.24 g/mol [3]
Appearance Not specif.ied (likely off-white to General
yellow solid)
Boiling Point 337.5 £ 27.0 °C (Predicted) [4]
Density 1.149 + 0.06 g/cm? (Predicted) [4]
pKa 6.00 £ 0.20 (Predicted) [4]

Expected to have improved
Solubility agueous solubility in its General

hydrochloride salt form.[5]

] ] Not reported in available
Melting Point ] -
literature.

Predicted Spectroscopic Data

No specific experimental spectra for this compound are publicly available. The following table
outlines the expected spectral characteristics based on its chemical structure and data from
analogous compounds such as 1-methyl-4-piperidone.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Alkylation_of_4_Piperidin_4_yl_aniline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Alkylation_of_4_Piperidin_4_yl_aniline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Alkylation_of_4_Piperidin_4_yl_aniline.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721863/
https://www.chemicalbook.com/synthesis/1-pyridin-4-yl-piperidine-4-carboxylic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopy

Expected Characteristics

1H NMR

- Pyridyl Protons: Signals in the aromatic region
(~7.0-8.5 ppm), typically two distinct doublets for
the a and 3 protons. - Methylene Bridge (-CH2-):
A singlet around 3.5-3.7 ppm. - Piperidone
Protons: Multiple signals in the aliphatic region
(~2.5-3.0 ppm), likely appearing as complex
multiplets or triplets corresponding to the two
sets of inequivalent methylene groups adjacent

to the nitrogen and the carbonyl group.

13C NMR

- Carbonyl Carbon (C=0): A signal in the
downfield region, typically >200 ppm. - Pyridyl
Carbons: Signals in the aromatic region (~120-
150 ppm). - Methylene Bridge (-CH2-): A signal
around 60-65 ppm. - Piperidone Carbons:
Aliphatic signals around 40-55 ppm.

IR Spectroscopy

- C=0 Stretch (Ketone): A strong, sharp
absorption band around 1710-1725 cm~1. - C-N
Stretch (Aliphatic Amine): A medium absorption
band around 1100-1250 cm~1. - C=C and C=N
Stretches (Pyridine Ring): Multiple sharp bands
in the 1400-1600 cm~1 region. - C-H Stretches
(Aliphatic and Aromatic): Bands in the 2800-

3100 cm™1 region.

Mass Spectrometry

- Molecular lon (M*): Expected at m/z = 190.11.
- [M+H]*: Expected at m/z = 191.12. - Key
Fragmentation Pattern: Likely fragmentation
would involve the cleavage of the benzyl-type
bond to yield a pyridinylmethyl cation (m/z = 92)
and a piperidinone radical, or a piperidinone-

derived cation.

Synthesis and Purification
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The most common and direct method for the synthesis of 1-(Pyridin-4-yImethyl)piperidin-4-
one is the N-alkylation of piperidin-4-one with a suitable 4-pyridinylmethyl halide.

Synthesis Workflow Diagram

Reactants Reaction Conditions

Piperidin-4-one 4-(Chloromethyl)pyridine Base Solvent
(or its hydrochloride salt) (or its hydrochloride salt) (e.g., K2COs3, EtsN) (e g., DMF, Acetonitrile)

N-Alkylation Reaction

[1—(Pyridin-4-ylmethyl)piperidin-4-one)

Purification
(Chromatography/Recrystallization)

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:
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 Piperidin-4-one hydrochloride (1.0 eq)

¢ 4-(Chloromethyl)pyridine hydrochloride (1.0 eq)
o Potassium carbonate (K2COs) (3.0 eq)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Brine (saturated aqueous NacCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

e To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride,
4-(chloromethyl)pyridine hydrochloride, and potassium carbonate.

e Add anhydrous DMF to the flask to create a slurry (a concentration of ~0.5 M with respect to
the limiting reagent is typical).

« Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the
reaction rate) under an inert atmosphere (e.g., nitrogen).

» Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
materials are consumed (typically 12-24 hours).

e Upon completion, cool the mixture to room temperature and pour it into a separatory funnel
containing water.

o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers and wash with brine to remove residual DMF.

o Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the
solvent under reduced pressure to yield the crude product.
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Purification:

e The crude product can be purified by silica gel column chromatography, typically using a
gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.

» Alternatively, the product can be recrystallized from a suitable solvent system like
ethanol/ether.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a
core component of molecules with anticancer, anti-HIV, antimicrobial, and CNS activities.[2][6]
The primary modern application of 1-(Pyridin-4-ylmethyl)piperidin-4-one is as a structural
component in the design of PROTACs.

Role as a PROTAC Building Block

PROTACSs are heterobifunctional molecules that induce the degradation of a target Protein of
Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] They consist of three
components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a
chemical linker connecting them. The linker is crucial for the efficacy of the PROTAC, as its
length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-
PROTAC-E3 ligase) and influence physicochemical properties like solubility and cell
permeability.[7]

1-(Pyridin-4-yImethyl)piperidin-4-one is an ideal building block for constructing these linkers.
The piperidine ring provides a rigid scaffold that can improve the pharmacokinetic profile
compared to more flexible alkyl or PEG linkers.
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PROTAC Components
Warhead E3 Ligase Ligand
(Binds to Protein of Interest) (e.g., for VHL, CRBN)
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1-(Pyridin-4-ylmethyl)piperidin-4-one
(CAS 126832-82-4)

7
/
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Reaction A Reaction B
(e.g., Reductive Amination) (e.g., Amide Coupling)

Final PROTAC Molecule

Click to download full resolution via product page
Caption: Role of the title compound as a central linker scaffold in PROTAC synthesis.

The ketone on the piperidin-4-one can be readily converted to an amine via reductive
amination, providing a point of attachment for a "warhead" ligand. The pyridinylmethyl group
can be part of the linker chain that is extended and eventually coupled to an E3 ligase ligand.
The inclusion of the basic nitrogen atoms in the piperidine and pyridine rings can also enhance
the aqueous solubility of the resulting large PROTAC molecule.

General PROTAC Mechanism of Action

To understand the utility of this building block, it is essential to understand the mechanism it
facilitates.
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Caption: Simplified mechanism of action for a PROTAC molecule.

Safety and Handling

Based on aggregated GHS data, 1-(Pyridin-4-ylmethyl)piperidin-4-one is considered
hazardous.

Hazard Statements:
e H302: Harmful if swallowed.

¢ H315: Causes skin irritation.
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e H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Precautionary Measures:

o Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat.

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.

o First Aid:

o In case of contact with eyes: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing and seek immediate medical
attention.

o In case of contact with skin: Wash off immediately with soap and plenty of water. Remove
contaminated clothing. If irritation persists, seek medical attention.

o If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.

o If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

1-(Pyridin-4-yImethyl)piperidin-4-one (CAS: 126832-82-4) is a key chemical intermediate
with significant applications in modern pharmaceutical research. Its bifunctional nature makes it
an exceptionally useful building block for creating complex molecular architectures. Its most
prominent role is in the rational design of PROTACS, where it can be incorporated as a semi-
rigid linker component to modulate the molecule's properties and optimize its protein
degradation activity. Researchers and drug development professionals can leverage this
compound to accelerate the synthesis of novel therapeutics, particularly in the rapidly
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advancing field of targeted protein degradation. Proper handling and safety precautions are
essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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